N-Desmethyl Zolmitriptan-d3 chemical properties
N-Desmethyl Zolmitriptan-d3 chemical properties
An In-depth Technical Guide on the Chemical Properties of N-Desmethyl Zolmitriptan-d3
Introduction
N-Desmethyl Zolmitriptan-d3 is the deuterium-labeled form of N-Desmethyl Zolmitriptan (B1197), the primary active metabolite of Zolmitriptan.[1][2][3] Zolmitriptan is a selective serotonin (B10506) (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine and cluster headaches.[1][4] The N-desmethyl metabolite is notable as it possesses a 2 to 6 times greater potency for the 5-HT1B/1D receptors than the parent drug, Zolmitriptan, thereby contributing significantly to the overall therapeutic effect.[4][5]
The incorporation of three deuterium (B1214612) atoms (d3) into the N-methyl group creates a stable, heavier isotope of the molecule. This isotopic labeling makes N-Desmethyl Zolmitriptan-d3 an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision in the quantification of N-Desmethyl Zolmitriptan in biological matrices such as plasma.[6] This guide provides a comprehensive overview of the core chemical properties, metabolic context, and analytical application of N-Desmethyl Zolmitriptan-d3 for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of N-Desmethyl Zolmitriptan-d3 are summarized below. These data are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | [7] |
| Synonyms | (4S)-4-[[3-[2-(Methyl-d3-amino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone, N-Desmethyl-d3 Zolmitriptan | [7][8] |
| CAS Number | 1217623-11-4 | [7][8][9] |
| Molecular Formula | C₁₅H₁₆D₃N₃O₂ | [8][9] |
| Molecular Weight | 276.35 g/mol | [7][8][9] |
| Appearance | Off-White to Pale Yellow Solid | [10] |
| Melting Point | >160°C (decomposition) | [10] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [10] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [10] |
Metabolic Pathway of Zolmitriptan
Zolmitriptan is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2 and subsequently by monoamine oxidase A (MAO-A).[1][4][11] This process yields three main metabolites: the active N-Desmethyl Zolmitriptan (183C91), and two inactive metabolites, Zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative.[1][4] Approximately two-thirds of the parent compound is converted to the active N-desmethyl metabolite.[1][4]
Experimental Protocols
N-Desmethyl Zolmitriptan-d3 is crucial for the accurate quantification of Zolmitriptan and its active metabolite in biological fluids. Below is a representative experimental protocol for the simultaneous determination of Zolmitriptan and N-Desmethyl Zolmitriptan in human plasma using LC-MS/MS, a common application for this deuterated standard.
Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is based on methodologies developed for bioequivalence and pharmacokinetic studies.
1. Sample Preparation (Solid Phase Extraction - SPE)
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Objective: To extract Zolmitriptan, N-Desmethyl Zolmitriptan, and the internal standard (N-Desmethyl Zolmitriptan-d3) from plasma while removing interfering phospholipids.
-
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean tube.
-
Add the internal standard solution (N-Desmethyl Zolmitriptan-d3) to each sample (except blank matrix).
-
Vortex the samples for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of the analytes from each other and from matrix components.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 300mm x 19mm, 7µm).[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM Ammonium Formate, pH 4.0) and an organic solvent (e.g., Methanol or Acetonitrile).[12][13]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Total Run Time: Optimized for rapid analysis, often around 2.5 - 4.0 minutes.
3. Mass Spectrometric Conditions
-
Objective: To detect and quantify the analytes and the internal standard with high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Zolmitriptan: m/z 288.2 → 243.2 (loss of dimethylamine).[12]
-
N-Desmethyl Zolmitriptan: m/z 274.2 → 243.2
-
N-Desmethyl Zolmitriptan-d3 (IS): m/z 277.2 → 246.2
-
-
Source Parameters: Optimized instrument-specific parameters such as ion spray voltage, temperature, and gas flows.
Bioanalytical Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical study utilizing N-Desmethyl Zolmitriptan-d3 as an internal standard.
References
- 1. Zolmitriptan - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacokinetics of zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Desmethyl Zolmitriptan-d3 | C15H19N3O2 | CID 46781202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Desmethyl Zolmitriptan-D3 | CAS No- 1217623-11-4 | Simson Pharma Limited [simsonpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. N-Desmethyl Zolmitriptan-d3 [chembk.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ijpbs.com [ijpbs.com]
- 13. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
